2-(pyridin-4-yl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine
Overview
Description
2-(pyridin-4-yl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is a compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the quinazoline core makes it a valuable candidate for research in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine typically involves multi-step reactions. One common method is the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines . This method is known for its high efficiency and broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed reactions suggests that scalable methods involving similar catalytic processes could be employed.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, leading to different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
2-(pyridin-4-yl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes and receptors.
Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The quinazoline core is known to interact with various pathways, making it a versatile compound for drug development .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of agrochemicals.
2-(trifluoromethyl)quinazolin-4(3H)-ones: Known for their high efficiency in synthesis and broad substrate scope.
Uniqueness
2-(pyridin-4-yl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine stands out due to its combination of the trifluoromethyl group and the quinazoline core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-pyridin-4-yl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4/c21-20(22,23)14-4-3-5-15(12-14)25-19-16-6-1-2-7-17(16)26-18(27-19)13-8-10-24-11-9-13/h1-12H,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVGCOGDFKMVQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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